molecular formula C16H32O2 B1602399 Hexadecanoic acid-2-13C CAS No. 287100-87-2

Hexadecanoic acid-2-13C

Cat. No. B1602399
M. Wt: 257.42 g/mol
InChI Key: IPCSVZSSVZVIGE-XPOOIHDOSA-N
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Description

Hexadecanoic acid-2-13C, also known as Palmitic acid-2-13C, is a labelled analogue of Hexadecanoic acid . It is a useful isotopically labelled research compound . It is a common fatty acid found in plants and animals . The molecular formula is C15 [13C]H32O2 and the molecular weight is 257.42 .


Molecular Structure Analysis

The molecular structure of Hexadecanoic acid-2-13C is represented by the formula C15 [13C]H32O2 . The InChI representation is InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1 .


Physical And Chemical Properties Analysis

Hexadecanoic acid-2-13C is a solid at room temperature . The molecular weight is 257.42 .

Scientific Research Applications

Microbial Activity and Biodegradation

Research has shown that hexadecanoic acid (also known as palmitic acid) plays a role in the microbial degradation of contaminants. A study by Zyakun et al. (2011) focused on the microbial activity in soils treated with hexadecanoic acid, observing the dynamics of microbial communities and their effects on soil health. They found that the microbial communities in agricultural soil were more responsive to hexadecanoic acid compared to those in forest soil (Zyakun et al., 2011).

Biotransformation and Biosynthesis

The biotransformation of hexadecanoic acid is another area of research. Weber et al. (1992) studied the transformation of hexadecanoic acid using the yeast Torulopsis apicola, exploring its role in the biosynthesis of cyclic glycolipids. They found that hexadecanoic acid undergoes hydroxylation and oxidation processes, indicating its importance in biological synthesis pathways (Weber et al., 1992).

Chemical Synthesis

Hexadecanoic acid has been used in chemical synthesis as well. For example, Bars et al. (1985) reported on the synthesis of iodohexadecanoic acid, showcasing its potential in chemical reactions and labeling techniques (Bars et al., 1985).

Metabolic Pathways in Microorganisms

The compound has been studied in the context of microbial metabolism too. Meng et al. (2017) investigated the metabolic pathways of the bacterium Pseudomonas synxantha LSH-7′, showing how it uses hexadecanoic acid. Their findings provided insights into the chemotaxis and uptake mechanisms of n-hexadecane and hexadecanoic acid in bacteria (Meng et al., 2017).

Myocardial Imaging

In medical research, hexadecanoic acid has been used in myocardial imaging. Poe et al. (1976) explored the use of hexadecanoic acid labeled with iodine-123 in myocardial perfusion imaging, indicating its utility in cardiac diagnostics (Poe et al., 1976).

properties

IUPAC Name

(213C)hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-XPOOIHDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[13CH2]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584046
Record name (2-~13~C)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecanoic acid-2-13C

CAS RN

287100-87-2
Record name (2-~13~C)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287100-87-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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